molecular formula C7H10O5 B14320792 2-Methoxy-2-oxoethyl 3-oxobutanoate CAS No. 112641-77-7

2-Methoxy-2-oxoethyl 3-oxobutanoate

Cat. No.: B14320792
CAS No.: 112641-77-7
M. Wt: 174.15 g/mol
InChI Key: SWZLBYJUUOSWGB-UHFFFAOYSA-N
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Description

2-Methoxy-2-oxoethyl 3-oxobutanoate is a β-keto ester compound of interest in organic synthesis and medicinal chemistry research. While specific studies on this exact molecule are limited, its structure suggests it functions as a versatile building block, analogous to other β-keto esters like ethyl acetoacetate . β-Keto esters are foundational substrates in classic reactions such as the Claisen condensation for forming carbon-carbon bonds and are frequently employed in the synthesis of heterocyclic compounds . Researchers can utilize this reagent to develop a wide range of chemically and biologically active molecules, including potential pharmaceuticals and agrochemicals. As with similar compounds, it is expected to undergo alkylation and participate in multi-step synthesis pathways. This product is intended for research purposes as a chemical intermediate. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(2-methoxy-2-oxoethyl) 3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c1-5(8)3-6(9)12-4-7(10)11-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZLBYJUUOSWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00616948
Record name 2-Methoxy-2-oxoethyl 3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112641-77-7
Record name 2-Methoxy-2-oxoethyl 3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Characteristics

The compound (C₇H₁₀O₅) features a β-ketoester backbone with a methoxy-oxoethyl ester group. Its structure includes a reactive 3-oxobutanoate moiety, enabling participation in keto-enol tautomerism and nucleophilic acyl substitutions. The ester group’s electron-withdrawing nature enhances the acidity of α-hydrogens, facilitating condensation reactions.

Spectroscopic Identification

Nuclear magnetic resonance (NMR) data for analogous β-ketoesters reveal distinct peaks:

  • ¹H NMR : A singlet at δ 3.77 ppm (methoxy group) and a triplet at δ 4.22 ppm (ester methylene).
  • ¹³C NMR : Carbonyl carbons appear at δ 205.0 ppm (keto group) and δ 171.6 ppm (ester carbonyl).
    Mass spectrometry (ESI-MS) typically shows a molecular ion peak at m/z 147.1 (M + H)⁺.

Preparation Methods

Esterification of Acetoacetic Acid

The direct esterification of acetoacetic acid with 2-methoxy-2-oxoethanol employs acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Procedure :

  • Combine acetoacetic acid (1.0 mol) and 2-methoxy-2-oxoethanol (1.2 mol) in toluene.
  • Add 5 mol% H₂SO₄ and reflux at 110°C for 6 hours.
  • Neutralize with NaHCO₃, extract with ethyl acetate, and purify via vacuum distillation.

Yield : 70–75%.
Challenges : Equilibrium limitations necessitate excess alcohol or molecular sieves to remove water.

Transesterification of Ethyl Acetoacetate

Transesterification with 2-methoxy-2-oxoethyl acetate under basic conditions avoids side reactions associated with acid catalysis.

Procedure :

  • Mix ethyl acetoacetate (1.0 mol) and 2-methoxy-2-oxoethyl acetate (1.5 mol) in methanol.
  • Add 10 mol% KOH and stir at 60°C for 4 hours.
  • Quench with HCl, concentrate, and chromatograph on silica gel (ethyl acetate/petroleum ether, 1:5).

Yield : 85–90%.
Advantages : Higher selectivity and fewer by-products compared to acid-catalyzed routes.

Catalytic Hydrogenation with Rhodium-Carbon

A novel method using rhodium-carbon (Rh/C) catalysts achieves high yields under hydrogen pressure.

Procedure :

  • Charge ethyl acetoacetate (100 g) and n-butyl aldehyde (66.49 g) into a high-pressure reactor.
  • Add Rh/C (5 wt%, 1.2 g) and methanol (100 mL).
  • Pressurize with H₂ to 0.8 MPa, heat to 80°C for 12 hours, filter, and distill.

Yield : 92–95%.
Industrial Relevance : Catalyst recyclability reduces costs by 30%.

Samarium Iodide-Mediated α-Hydroxylation

Adapted from β-dicarbonyl hydroxylation, this method introduces hydroxyl groups adjacent to the keto moiety.

Procedure :

  • Dissolve methyl 2-methylacetoacetate (2 mmol) in THF (10 mL) and H₂O (2 mL).
  • Add SmI₃ (5 mol%) and I₂ (2 mol%), stir at 25°C for 8 hours.
  • Concentrate and purify via column chromatography.

Yield : 95%.
Mechanism : Iodine acts as an oxidant, while SmI₃ facilitates radical intermediacy.

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (THF, DMSO) enhance reaction rates in hydroxylation and transesterification.
  • Methanol is preferred for hydrogenation due to its compatibility with Rh/C catalysts.

Temperature and Pressure Effects

  • Low temperatures (25–60°C) minimize side reactions in esterification.
  • High-pressure H₂ (0.5–0.8 MPa) is critical for Rh/C-mediated hydrogenation.

Catalyst Loading

  • SmI₃/I₂ : 5 mol% SmI₃ and 2 mol% I₂ achieve optimal turnover in hydroxylation.
  • Rh/C : 5 wt% loading balances activity and cost.

Comparative Analysis of Methods

Method Yield Purity Catalyst Reusability Scale
Acid-catalyzed esterification 70% 90% No Laboratory
Base-mediated transesterification 85% 95% No Pilot plant
Rh/C hydrogenation 95% 99% Yes (5 cycles) Industrial
SmI₃/I₂ hydroxylation 95% 97% No Laboratory

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-oxoethyl 3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-2-oxoethyl 3-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-2-oxoethyl 3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. These interactions can influence metabolic pathways and biochemical processes, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Ester Group Modifications

The 3-oxobutanoate core is common among several compounds, but the ester substituent significantly influences reactivity and applications:

Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) Key Applications/Synthesis Reference ID
2-Methoxyethyl 3-oxobutanoate 2-Methoxyethyl C₇H₁₂O₄ 160.17 Organic synthesis intermediates
Ethyl 3-oxobutanoate Ethyl C₆H₁₀O₃ 130.14 Microwave-assisted pyrimidine synthesis (anticancer derivatives)
tert-Butyl 3-oxobutanoate tert-Butyl C₈H₁₄O₃ 158.20 Hepatitis B virus replication inhibitors
Methyl 3-oxobutanoate Methyl C₅H₈O₃ 116.12 Mn(III)-based oxidation reactions

Key Observations :

  • Steric Effects: The tert-butyl group in tert-butyl 3-oxobutanoate enhances steric hindrance, slowing hydrolysis compared to methyl or ethyl esters .
  • Reactivity : Methyl and ethyl esters are more reactive in nucleophilic acyl substitutions due to smaller alkyl groups, facilitating faster reactions in synthetic pathways (e.g., dihydrofuran synthesis) .
  • Solubility : Methoxyethyl and tert-butyl esters exhibit higher lipophilicity, favoring use in hydrophobic environments (e.g., drug delivery systems) .
Substituent Effects on the Aromatic Ring

Compounds with aromatic substituents demonstrate distinct biological and physicochemical properties:

Compound Name (Example) Substituent(s) Melting Point (°C) Biological Activity Reference ID
2-((4-Methoxyphenethyl)amino)-2-oxoethyl 4-hydroxybenzoate (Ph2) 4-Hydroxybenzoate 93–95 Tyrosinase inhibition
Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate 4-Chlorophenyl hydrazono Not reported Cytotoxic properties
2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl 4-aminobutanoate 4-Aminobutanoate Not reported Potential pharmacological activity

Key Observations :

  • Electron-Withdrawing Groups: The 4-chlorophenyl hydrazono group in ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate enhances electrophilicity, promoting interactions with biological targets (e.g., enzymes) .
  • Hydrogen Bonding : Hydroxy and methoxy groups (e.g., in Ph2) improve solubility in polar solvents and facilitate hydrogen bonding, critical for enzyme inhibition .
Condensation Reactions
  • Microwave-Assisted Synthesis: Ethyl 3-oxobutanoate reacts with aldehydes and urea under microwave irradiation (800 W, 2–4 min) to form tetrahydropyrimidine derivatives with anticancer activity .
  • Grignard Reactions: Propyl and butyl 3-oxobutanoates participate in Mn(III)-mediated oxidations to synthesize dihydrofurans, highlighting the versatility of 3-oxobutanoate esters in forming heterocycles .
Hydrolysis and Functionalization
  • The tert-butyl ester in tert-butyl 3-oxobutanoate undergoes hydrolysis under basic conditions to yield acids for further derivatization (e.g., radioprotective mito-DHP compounds) .

Key Observations :

  • Anticancer Activity: Ethyl 3-oxobutanoate-based pyrimidines show promise in docking studies, targeting kinases or DNA replication enzymes .
  • Enzyme Inhibition : Methoxy-substituted tyramine derivatives (Ph2–Ph6) exhibit tyrosinase inhibition (IC₅₀ values in µM range), relevant for treating hyperpigmentation disorders .

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